4-Chloroquinoline-6-carboxylic acid
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical and Pharmaceutical Sciences
The journey of quinoline derivatives in science began with the isolation of quinine (B1679958) from cinchona bark in 1820, a landmark discovery in the fight against malaria. globalresearchonline.net This event catalyzed extensive research into the synthesis and pharmacological properties of quinoline-based compounds. nih.govglobalresearchonline.net Over the decades, this exploration has yielded a vast arsenal (B13267) of drugs with a wide range of therapeutic applications.
The significance of the quinoline scaffold lies in its unique structural features, which allow for diverse chemical modifications, leading to compounds with tailored biological activities. orientjchem.orgresearchgate.net This has made it a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets. tandfonline.com Consequently, quinoline derivatives have been successfully developed as antimalarials, anticancer agents, antibacterials, and anti-inflammatory drugs, among others. orientjchem.orgbenthamdirect.com The development of synthetic quinoline antimalarials like chloroquine (B1663885) in the 1940s further solidified the importance of this chemical class in global health. globalresearchonline.net
The ongoing interest in quinoline derivatives is driven by the constant need for new therapeutic agents to combat drug-resistant pathogens and complex diseases. globalresearchonline.net Researchers continue to explore the vast chemical space offered by the quinoline nucleus to design novel molecules with improved efficacy and reduced side effects. benthamdirect.comnih.gov
Overview of 4-Chloroquinoline-6-carboxylic acid within the Quinoline Landscape
Within the broad family of quinoline derivatives, this compound stands out as a key intermediate and building block in organic synthesis. Its structure is characterized by a quinoline core with a chloro group at the 4-position and a carboxylic acid group at the 6-position. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor for the synthesis of a wide array of more complex molecules.
The presence of the chlorine atom at the 4-position is particularly significant as it provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com The carboxylic acid group at the 6-position offers another handle for chemical modification, typically through esterification or amidation reactions. mdpi.com This dual functionality makes this compound a versatile platform for generating libraries of compounds for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H6ClNO2 |
| Molecular Weight | 207.61 g/mol |
| CAS Number | 386207-77-8 |
| Appearance | Solid |
| InChI Key | YZQVIZQQKLUHBL-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases.
Rationale for In-depth Academic Investigation of this compound and its Derivatives
The academic interest in this compound and its derivatives stems from several key factors. Firstly, its role as a versatile synthetic intermediate allows for the creation of novel quinoline-based compounds with diverse substitution patterns. This is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity and to design more potent and selective drug candidates. nih.gov
Secondly, the quinoline scaffold itself is a well-established pharmacophore with proven therapeutic relevance. researchgate.net By using this compound as a starting material, researchers can leverage the inherent biological potential of the quinoline nucleus while introducing new functionalities that may lead to novel mechanisms of action or improved pharmacological profiles.
Finally, the exploration of derivatives of this compound contributes to the broader understanding of the chemical and biological properties of the quinoline class of compounds. This fundamental research is essential for advancing the field of medicinal chemistry and for the discovery of new therapeutic agents to address unmet medical needs. The investigation into its derivatives has led to the development of compounds with potential applications as HIV-1 integrase inhibitors and cannabinoid receptor ligands. mdpi.comnih.gov
Properties
IUPAC Name |
4-chloroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVIZQQKLUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608060 | |
| Record name | 4-Chloroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386207-77-8 | |
| Record name | 4-Chloroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloroquinoline 6 Carboxylic Acid and Its Analogs
Classical and Contemporary Synthetic Routes to Quinoline-4-carboxylic Acids
The construction of the quinoline (B57606) ring system, particularly with a carboxylic acid at the 4-position, has been achieved through several named reactions. These classical methods, along with their modern adaptations, provide a versatile toolkit for organic chemists.
Pfitzinger Reaction-Based Syntheses
The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com
The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org
Key Features of the Pfitzinger Reaction:
Versatility: A wide range of carbonyl compounds can be employed, leading to diverse substitutions on the quinoline ring.
One-Pot Synthesis: It offers a convenient one-pot procedure for constructing the quinoline-4-carboxylic acid framework. jocpr.com
Strongly Basic Conditions: The reaction is typically carried out in a strongly alkaline medium, which can limit the scope to substrates with base-sensitive functional groups. nih.gov
Recent modifications have aimed to improve the reaction's efficiency and substrate scope. For instance, the use of enaminones as a substitute for 1,3-dicarbonyl compounds has been explored. researchgate.net Additionally, a TMSCl-mediated Pfitzinger reaction has been developed to allow for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under milder conditions. thieme-connect.com
Doebner Reaction and its Modifications
The Doebner reaction provides an alternative three-component approach to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govacs.org This method is particularly valuable as it allows for the use of a wide variety of substituted anilines. nih.gov
A significant challenge with the conventional Doebner reaction is the low yield obtained when using anilines bearing electron-withdrawing groups. nih.govacs.org To address this limitation, a modified Doebner hydrogen-transfer reaction has been developed. nih.govacs.orgthieme-connect.comnih.gov This improved protocol has been shown to be effective for both electron-rich and electron-deficient anilines, broadening the applicability of the reaction. nih.govacs.org
Recent advancements in the Doebner reaction have focused on environmentally benign conditions. An eco-friendly, one-pot multicomponent strategy has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol, offering excellent conversion rates and shorter reaction times. tandfonline.com
| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | BF₃·THF | MeCN | 65 °C, 20 h | 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | High | nih.govacs.org |
| 4-methylbenzaldehyde, aniline, sodium pyruvate | p-TSA | Water/Ethylene Glycol | 50 °C | 2-(p-tolyl)quinoline-4-carboxylic acid | 85% | tandfonline.com |
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines and specifically 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other substituted quinolines. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro
This initial reaction forms an anilidomethylenemalonic ester. Subsequent thermal cyclization of this intermediate leads to a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgjasco.ro Saponification of the ester group followed by decarboxylation yields the 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines substituted with electron-donating groups at the meta-position. wikipedia.org The high temperatures required for the intramolecular cyclization can sometimes lead to product degradation, necessitating careful optimization of reaction time and temperature. jasco.ro
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Final Product | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Heat | Anilidomethylenemalonic ester | 4-Hydroxyquinoline | wikipedia.org |
| 4-Bromoaniline (B143363) | Diethyl ethoxymethylenemalonate | Reflux, 1 hr | Diethyl 2-(((4-bromophenyl)amino)methylene)malonate | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester | google.com |
Friedländer Synthesis and its Extensions
The Friedländer synthesis is a classical method for preparing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org This is followed by a cyclodehydration to form the quinoline ring. organicreactions.org
The Pfitzinger reaction can be considered an extension of the Friedländer synthesis, where isatin or isatic acid is used to generate the 2-aminoaryl keto-acid in situ. organicreactions.orgresearchgate.net The primary advantage of the Friedländer synthesis lies in its operational simplicity and the ready availability of starting materials. jk-sci.com However, the availability of a wide range of substituted 2-aminobenzaldehydes can be a limitation. researchgate.net To overcome this, modifications involving the in situ reduction of 2-nitrobenzaldehydes have been developed. researchgate.net
Knorr Quinoline Synthesis
The Knorr quinoline synthesis involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using a strong acid, typically sulfuric acid. iipseries.orgwikipedia.org This intramolecular reaction proceeds via electrophilic aromatic substitution followed by the elimination of water. wikipedia.org
Under certain conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org The choice of acid and its concentration can influence the regioselectivity of the cyclization. For instance, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline isomer. wikipedia.org More recently, triflic acid has been recommended as an efficient catalyst for this cyclization. wikipedia.org
Targeted Synthesis of 4-Chloroquinoline-6-carboxylic acid
The direct synthesis of this compound often involves multi-step sequences starting from appropriately substituted precursors. A common strategy involves the construction of a 6-substituted-4-hydroxyquinoline-3-carboxylic acid derivative, which is then converted to the target molecule.
One documented approach starts with 4-bromoaniline and diethyl ethoxymethylenemalonate, which undergo a Gould-Jacobs reaction to form 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester. google.com Subsequent hydrolysis of the ester and chlorination of the 4-hydroxy group would lead to the desired this compound, although the full sequence to the carboxylic acid is not detailed in the provided reference.
Another patent describes a method starting from 4-bromoaniline and ethyl propiolate to produce 6-bromo-4-chloroquinoline (B1276899). google.com While this provides the 4-chloroquinoline (B167314) core, further steps would be required to introduce the carboxylic acid at the 6-position.
A more direct route to a related analogue, 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, utilizes the Pfitzinger reaction between 5-chloroisatin (B99725) and 4'-methoxyacetophenone. chemicalbook.com This highlights the utility of the Pfitzinger reaction in accessing 6-chloroquinoline-4-carboxylic acid derivatives.
Furthermore, the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid has been reported, starting from a pre-formed quinoline and introducing the carboxylic acid functionality. mdpi.com This suggests that functional group interconversion on a pre-existing 6-chloroquinoline (B1265530) scaffold is a viable synthetic strategy.
| Starting Material 1 | Starting Material 2 | Key Reaction | Intermediate | Target | Reference |
| 4-Bromoaniline | Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester | (Precursor to) this compound | google.com |
| 5-Chloroisatin | 4'-Methoxyacetophenone | Pfitzinger Reaction | - | 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | chemicalbook.com |
Chlorination Strategies at Position 4
The introduction of a chlorine atom at the 4-position of the quinoline ring is a critical step in the synthesis of this compound. A common approach involves the chlorination of a 4-hydroxyquinoline precursor. For instance, ethyl 4-hydroxyquinoline-6-carboxylate can be treated with phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro derivative. chemicalbook.com In a typical procedure, the 4-hydroxyquinoline intermediate is heated with excess POCl₃, which serves as both the chlorinating agent and the solvent. chemicalbook.comresearchgate.net After the reaction, the excess POCl₃ is removed, and the product is isolated through a workup procedure that often involves neutralization with a base like sodium bicarbonate. chemicalbook.com
Another strategy involves the reaction of a quinolone with phosphorus oxychloride to generate the substituted 4-chloroquinoline. researchgate.net This method is part of a broader synthetic sequence that may start from substituted anilines. researchgate.net While direct chlorination of the quinoline ring at position 4 is not commonly described, the Vilsmeier reagent, formed from thionyl chloride and dimethylformamide, is known to facilitate the formation of 4-chloropyridines from pyridinecarboxylic acids, a related heterocyclic system. nih.gov
Introduction of Carboxylic Acid Functionality at Position 6
The carboxylic acid group at the 6-position of the quinoline ring is often introduced early in the synthetic sequence, prior to the formation of the quinoline ring itself or before the chlorination step. One common method is to start with a substituted aniline that already contains the desired carboxyl group or a precursor to it. For example, the synthesis can begin with an aniline derivative that is then used in a cyclization reaction to form the quinoline ring system with the carboxylic acid at the desired position.
Alternatively, a bromine atom at the 6-position can serve as a handle for introducing the carboxylic acid functionality through cross-coupling reactions, although direct carboxylation at this position is less common. More frequently, the synthesis starts with a commercially available or readily synthesized quinoline derivative where the carboxylic acid or an ester thereof is already present at the 6-position. For example, ethyl 4-hydroxyquinoline-6-carboxylate serves as a key intermediate where the carboxylic acid functionality (as an ester) is in place before chlorination. chemicalbook.com Hydrolysis of the ester to the carboxylic acid can be achieved using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification. mdpi.com
Advanced Synthetic Protocols and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. The synthesis of this compound and its derivatives has benefited from these advancements, including microwave-assisted synthesis, transition metal-catalyzed reactions, and one-pot procedures. nih.govnih.govnih.govyonedalabs.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of quinoline synthesis, microwave irradiation has been successfully employed for various steps. For example, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting an aniline, a benzaldehyde, and pyruvic acid in ethanol (B145695) under microwave irradiation for a short duration of 1-2 minutes. researchgate.net Microwave-assisted methods have also been applied to the synthesis of quinoline-2,4-dicarboxylic acids. researchgate.net
Furthermore, microwave energy has been utilized in the preparation of 4-phenoxyquinoline derivatives through the SNAr reaction of 4,7-dichloroquinoline (B193633) with phenols in an ionic liquid, demonstrating a green and efficient protocol. nih.gov One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of complex quinoline-hybrid molecules. acs.org These methods offer significant advantages in terms of reduced reaction times and increased efficiency compared to conventional heating. researchgate.netacs.org
Transition Metal-Catalyzed Reactions, including Suzuki-Miyaura Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is particularly valuable for creating biaryl compounds and other complex molecules. nih.govyonedalabs.comwikipedia.org
This reaction involves the coupling of an organoboron species (like a boronic acid or its ester) with an organohalide. wikipedia.orglibretexts.org In the synthesis of quinoline derivatives, the Suzuki-Miyaura reaction can be used to introduce various substituents onto the quinoline core. For instance, 4-chloroquinolines can serve as the halide partner in these couplings. researchgate.net The reaction of 4-chloroquinoline with different boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), yields arylated quinolines. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted quinolines by varying the boronic acid coupling partner. researchgate.netnih.gov
The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. indexcopernicus.comrsc.orgjournalspub.com These strategies are well-suited for the synthesis of complex heterocyclic scaffolds like quinolines. indexcopernicus.comrsc.org
Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org For example, a modified Doebner hydrogen transfer reaction provides a green, one-pot multicomponent approach to produce 4-quinoline carboxylic acids from an aryl aldehyde, an amine, and pyruvate. researchgate.net This method boasts mild reaction conditions, excellent conversion rates, and shorter reaction times. researchgate.net Other MCRs, such as the Povarov, Gewald, and Ugi reactions, have also been employed to create diverse quinoline structures. rsc.org The ability to construct complex molecules in a single step makes MCRs a powerful tool in medicinal chemistry and drug discovery. rsc.orgnih.gov
Solvent-Free and Environmentally Conscious Methods
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comgcande.org In pharmaceutical synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient processes. mdpi.com
In the synthesis of quinoline derivatives, several green approaches have been explored. Microwave-assisted synthesis, as mentioned earlier, often leads to shorter reaction times and reduced energy consumption. nih.govnih.gov The use of environmentally benign solvents is another key aspect. For instance, a green protocol for the synthesis of 4-phenoxyquinolines utilizes an ionic liquid, [bmim][PF6], as a recyclable solvent under microwave irradiation. nih.gov
Furthermore, the development of one-pot multicomponent reactions often aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste. researchgate.net The use of water and ethylene glycol as a dual green solvent system in the modified Doebner reaction for quinoline-4-carboxylic acid synthesis is another example of an environmentally conscious method. researchgate.net Biocatalysis, using enzymes to carry out chemical transformations, also represents a green approach that can be applied to the synthesis of pharmaceutical intermediates, offering high selectivity and mild reaction conditions. rsc.org
Synthesis of Derivatized this compound Scaffolds
The synthesis of derivatized scaffolds of this compound involves a range of chemical transformations. These modifications are crucial for developing new compounds with tailored characteristics. Key synthetic routes include functionalization of the carboxylic acid group, modifications at the quinoline nitrogen, and substitution at other positions on the quinoline ring system.
The carboxylic acid group at the C-6 position is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in creating libraries of new compounds.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, quinoline-4-carboxylic acid derivatives have been successfully esterified by refluxing with an alcohol in the presence of a catalytic amount of sulfuric acid. google.com However, in some cases, particularly with sterically hindered or complex substrates, this method can result in low yields. An alternative, milder method involves the formation of a cesium salt of the carboxylic acid, followed by reaction with an alkyl halide, such as iodomethane, in a solvent like dimethylformamide (DMF). sigmaaldrich.com
Amidation: The formation of amides from this compound is a critical reaction for generating derivatives. Direct coupling of the carboxylic acid with an amine requires the use of a coupling agent to activate the carboxyl group. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and N,N'-carbonyldiimidazole (CDI). google.com The reaction typically proceeds by mixing the carboxylic acid, an amine, and the coupling agent in an appropriate solvent. For example, novel 2-arylquinoline-4-carboxamide derivatives have been synthesized by reacting the corresponding carboxylic acid with an amine like 4-amino-1-benzylpiperidine (B41602) using CDI as the activating agent. google.com
| Reaction Type | Substrate | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Esterification | Quinoline-4-carboxylic acid | Alcohol, H₂SO₄ (cat.) | Reflux | Quinoline-4-carboxylate | google.com |
| Esterification | C3-methyl quinoline carboxylic acid | 1. Cs₂CO₃ 2. MeI | DMF, rt, overnight | Methyl quinoline-4-carboxylate | sigmaaldrich.com |
| Amidation | 2-Arylquinoline-4-carboxylic acid | 4-Amino-1-benzylpiperidine, N,N'-Carbonyldiimidazole (CDI) | Not specified | 2-Arylquinoline-4-carboxamide | google.com |
| Amidation | Quinoline-2-carboxylic acid | 1. Thionyl chloride 2. Hydrazine | Not specified | Quinoline-2-carbohydrazide | ajchem-a.com |
Modification of the quinoline ring nitrogen (N-alkylation) introduces a positive charge or a substituent that can significantly alter the molecule's properties.
N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated using various alkylating agents. This reaction typically occurs when the nitrogen is in a reduced state (e.g., in a 1,4-dihydroquinoline) or is otherwise activated. For example, 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been synthesized from its non-alkylated precursor using allyl bromide. nih.gov Similarly, propargyl groups have been introduced onto the quinoline scaffold using propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB). rsc.org While this example illustrates O-alkylation of a hydroxyl group at the C-2 position, the conditions are representative of those often used for N-alkylation. rsc.org
| Reaction Type | Substrate | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Allyl bromide, K₂CO₃ | DMF, 80 °C | Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | nih.gov |
| O-Alkylation | 6-Chloro-2-hydroxyquinoline-4-carboxylic acid | Propargyl bromide, K₂CO₃, TBAB | DMF, rt, 24 h | 6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid | rsc.org |
Introducing additional halogen atoms onto the this compound backbone can be achieved through electrophilic halogenation reactions. The position of the new halogen is directed by the existing substituents on the quinoline ring. Under strongly acidic conditions, electrophilic attack typically occurs on the benzene (B151609) ring portion (positions C-5, C-7, C-8) as the pyridine (B92270) ring is deactivated by protonation. pjsir.org
Bromination: The bromination of quinoline derivatives can lead to various isomers. For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 5,7-dibromo, and 7-bromo derivatives. acgpubs.org The synthesis of 6-bromo-4-chloroquinoline has been accomplished starting from 4-bromoaniline, which undergoes cyclization and subsequent chlorination with phosphorus oxychloride (POCl₃). google.comatlantis-press.com This indicates that a bromo group can be incorporated at the C-6 position prior to the formation of the chloro-substituted quinoline ring. The synthesis of 4-bromo-6-chloroquinoline-3-carboxylic acid has also been reported, demonstrating that bromination at the C-3 position is possible. bldpharm.comchdu.edu.ua
Iodination: Iodination can be directed to different positions based on the reaction conditions. A radical-based C-H iodination protocol has been developed that selectively introduces iodine at the C-3 position of quinolines. rsc.org In contrast, iodination in strongly acidic media (e.g., 98% sulfuric acid with silver sulfate (B86663) and iodine) favors substitution at the C-5 and C-8 positions. pjsir.org This method has been used to prepare 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline. pjsir.org
| Halogenation Type | Position(s) | Reagents/Method | Conditions | Product Example | Reference |
|---|---|---|---|---|---|
| Bromination | C-6 | Start from 4-bromoaniline, cyclize, then POCl₃ | Reflux | 6-Bromo-4-chloroquinoline | google.com |
| Bromination | C-5, C-7 | Bromine | Not specified | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |
| Iodination | C-3 | Radical-based C-H iodination | Not specified | 3-Iodoquinoline derivative | rsc.org |
| Iodination | C-5, C-8 | Iodine, Ag₂SO₄, H₂SO₄ | 150-200 °C | 5-Iodoquinoline / 8-Iodoquinoline | pjsir.org |
Beyond halogenation and alkylation, a wide array of other functional groups can be installed on the quinoline scaffold to create diverse analogs.
Suzuki Coupling: The palladium-catalyzed Suzuki coupling is a powerful tool for creating carbon-carbon bonds, often used to introduce aryl or heteroaryl groups. This reaction is particularly useful when a halogen atom (like bromine or iodine) is already present on the quinoline ring. For example, a bromo-substituted quinoline can be coupled with a variety of boronic acids or esters to install diverse aromatic substituents. nih.gov This strategy has been used to generate extensive libraries of 2,4-disubstituted quinoline analogues. nih.gov
Introduction of Amino and Hydroxyl Groups: Amino groups can be introduced onto the quinoline ring, often by starting with a nitro-substituted precursor followed by reduction, or by using a substituted aniline in the initial quinoline synthesis. Once present, an amino group can be a versatile handle for further functionalization. For instance, it can be converted into a hydroxyl group via a diazotization reaction, which involves treatment with a nitrite (B80452) source (like NaNO₂) in strong acid, followed by heating in aqueous acid. imist.ma
Other Functionalizations: The versatility of the quinoline scaffold allows for numerous other modifications. The carboxylic acid group can be converted to a carbohydrazide (B1668358) by reacting the corresponding acyl chloride with hydrazine. ajchem-a.com This hydrazide can then serve as a building block for synthesizing Schiff bases (by condensation with aldehydes) or for constructing new heterocyclic rings, such as oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com Additionally, methyl groups have been introduced at the C-3 position by using substituted ketones in a Pfitzinger-type reaction. sigmaaldrich.com
Structure Activity Relationship Sar Studies of 4 Chloroquinoline 6 Carboxylic Acid Derivatives
Elucidation of Key Pharmacophoric Features of Quinoline (B57606) Carboxylic Acids
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For quinoline carboxylic acids, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets.
A study of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase identified three crucial regions for activity: a bulky, hydrophobic substituent at the C-2 position, a strict requirement for a carboxylic acid or its salt at the C-4 position, and specific substitutions on the benzo portion of the quinoline ring. nih.gov The carboxylic acid group is often vital, for instance, by forming a salt bridge with arginine residues in the enzyme's binding pocket, while the quinoline core interacts with hydrophobic channels. nih.gov
Pharmacophore models have been developed for various quinoline derivatives. For antioxidants, a model identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov For HIV-1 integrase inhibitors, the quinolone 3-carboxylic acid scaffold has been established as a critical pharmacophore. acs.orgmdpi.com These models serve as templates for the virtual screening and design of new, more potent compounds. nih.gov
Impact of Substituents on Quinoline Ring System on Biological Activity
The type and placement of substituents on the quinoline ring system are determinant factors for the biological activity of these compounds. ijresm.comnih.gov Both electron-donating and electron-withdrawing groups can significantly alter the molecule's properties and, consequently, its pharmacological effects.
Influence of Halogenation (e.g., Chlorine at C-4, Bromine at C-6)
Halogenation is a common strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net In the context of quinoline derivatives, the position and nature of the halogen substituent play a pivotal role in determining the compound's activity.
Chlorine at C-4: The presence of a chlorine atom at the C-4 position, as seen in the parent compound 4-Chloroquinoline-6-carboxylic acid, is a common feature in many biologically active quinolines. 2-Chloroquinoline derivatives bearing carboxyl substituents are known to exhibit a wide array of activities, including antimicrobial and antitumor effects. researchgate.net
Halogens at C-6 and C-7: The addition of a fluorine atom at the C-6 position was a key modification that distinguished the broad-spectrum second-generation fluoroquinolone antibiotics from the first-generation quinolones. wikipedia.org Similarly, a chlorine atom at the C-7 position is considered an essential structural feature for the antimalarial activity of 4-aminoquinoline (B48711) drugs like chloroquine (B1663885). youtube.com
Other Halogen Substitutions: Studies have shown that electron-withdrawing groups, such as 2,4-difluoroaniline, can lead to significant inhibitory activity. nih.gov In some series of compounds, increasing the number of chlorine atoms correlates with higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com For instance, 6-Bromo-5-nitroquinoline has demonstrated significant antiproliferative activity against cancer cell lines. nih.gov
| Compound/Substituent | Position(s) | Observed Effect | Reference(s) |
| Fluorine | C-6 | Expanded antibacterial spectrum (Fluoroquinolones) | wikipedia.org |
| Chlorine | C-7 | Essential for high antimalarial potency | youtube.com |
| 6-Bromo-5-nitro | C-6, C-5 | High antiproliferative activity | nih.gov |
| Multiple Chlorine atoms | Various | Increased insecticidal, fungicidal, herbicidal activity | biointerfaceresearch.com |
Role of Carboxylic Acid Group at C-6
The carboxylic acid group is a fundamental feature of this class of compounds, significantly influencing their physicochemical properties and biological interactions. researchgate.net Its position on the quinoline ring is critical.
The presence of a carboxylic acid at the C-6 position contributes to the unique chemical properties and potential biological activities of these derivatives. ontosight.ai For example, a series of quinoline-6-carboxylic acid derivatives were identified as potent inhibitors of ectonucleotidases, enzymes involved in tumor immune evasion. researchgate.net The carboxylic acid group is often crucial for binding to target enzymes, as seen in dihydroorotate dehydrogenase inhibitors where the carboxylate at C-4 forms a key salt bridge. nih.govnih.gov The C-6 carboxyl group can also serve as a handle for further chemical modifications, such as the creation of amide derivatives or glycoconjugates, to improve selectivity or other pharmacological properties. researchgate.netmdpi.com
Effects of Substitutions at C-2, C-3, C-7, and C-8
Substitutions at other positions of the quinoline ring also have a profound impact on biological activity.
C-2 Position: This position is often targeted for modification. Bulky hydrophobic groups at C-2 are necessary for the inhibition of certain enzymes. nih.gov Introducing substituents like 2-α-Furyl or 2-β-pyridinyl can result in activity against human cancer cells. ijresm.com Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown antiviral activity. nih.gov The C-2 position can also be functionalized through methods like alkynylation. acs.org
C-3 Position: Modifications at the C-3 position are also significant. A variety of quinoline derivatives with different linkers and ancillary phenyl rings substituted at C-2 and C-3 have been synthesized and evaluated as anti-HIV-1 agents. nih.gov
C-8 Position: The C-8 position is also decisive for biological activity. researchgate.net For instance, 6,8-diphenylquinoline showed strong antiproliferative activity. nih.gov The steric and electronic properties of the C-8 position present unique challenges and opportunities for selective functionalization. rsc.org
| Position | Substituent Type | Example of Effect | Reference(s) |
| C-2 | Bulky hydrophobic groups | Inhibition of dihydroorotate dehydrogenase | nih.gov |
| C-2 | 2-α-Furyl, 2-β-pyridinyl | Anticancer activity | ijresm.com |
| C-7 | Aromatic substituents | Activity against eukaryotic type II topoisomerase | nih.gov |
| C-8 | Phenyl | Antiproliferative activity (in 6,8-diphenylquinoline) | nih.gov |
Modifications on the Quinoline Nitrogen Atom
The nitrogen atom at position 1 of the quinoline ring is a key feature of the heterocycle. Its modification can influence the molecule's biological profile.
One common modification is the formation of quinoline N-oxides. These N-oxides are versatile substrates that allow for regioselective functionalization at the C-2 position. acs.orgrsc.org Additionally, studies on HIV integrase inhibitors have suggested that having an appropriate substituent on the N-1 atom is essential for enhancing the compound's inhibitory potential. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgyoutube.com These models use physicochemical properties or molecular descriptors to predict the activity of new, unsynthesized compounds, thereby rationalizing drug design and reducing the time and resources needed for discovery. nih.govyoutube.com
QSAR studies have been successfully applied to various quinoline derivatives. For example, a QSAR model was developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to explore the relationship between their molecular structures and anticancer activity. researchgate.net The process involves calculating molecular descriptors (which can be 0D, 1D, 2D, 3D, etc.) that encode structural features, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. youtube.com The validity and reliability of the QSAR model are confirmed through rigorous internal and external validation tests. nih.govresearchgate.net
Mechanistic Investigations of 4 Chloroquinoline 6 Carboxylic Acid Analogs
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for analogs of 4-chloroquinoline-6-carboxylic acid are diverse, encompassing enzyme inhibition, interference with DNA processes, induction of programmed cell death, and interaction with specific cellular receptors.
Analogs of this compound have been shown to inhibit several key enzymes involved in critical cellular processes.
Plasmodium Lactate (B86563) Dehydrogenase (pLDH): The enzyme lactate dehydrogenase in Plasmodium falciparum (pLDH), essential for the parasite's energy production through glycolysis, has been identified as a target for quinoline (B57606) derivatives. nih.gov These compounds are thought to interfere with the enzyme's function, which is vital for the parasite's survival. nih.gov The similarity in the pLDH active site across different Plasmodium species suggests that inhibitors could have broad antimalarial activity. nih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This pathway is critical for the synthesis of DNA and RNA, and its inhibition can halt cell proliferation, particularly in rapidly dividing cells like cancer cells. nih.gov Structure-guided design has led to the development of quinoline-based analogs with high inhibitory potency. nih.govnih.gov For instance, a structure-activity relationship study of 69 quinoline-4-carboxylic acid analogs identified key regions of the molecule essential for DHODH inhibition. nih.gov
Protein Kinase CK2: Derivatives of quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. nih.govmedchem.org.uaresearchgate.net Overexpression of CK2 is associated with various diseases, including cancer. medchem.org.uaresearchgate.net Studies have identified several 3-quinoline carboxylic acid derivatives that inhibit CK2, with the most active compounds being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net
Table 1: Enzyme Inhibition by Quinoline Carboxylic Acid Analogs
| Enzyme Target | Compound Class | Key Findings |
|---|---|---|
| Plasmodium Lactate Dehydrogenase (pLDH) | Quinoline derivatives | Inhibition of pLDH is a potential mechanism for antimalarial activity. nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Quinoline-4-carboxylic acid analogs | Potent inhibition of DHODH halts pyrimidine biosynthesis and cell proliferation. nih.govnih.govnih.gov |
Certain quinoline derivatives exert their effects by directly interacting with DNA, leading to impaired DNA synthesis and repair.
DNA Intercalation: Some quinoline-based compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can distort the DNA structure, interfering with replication and transcription processes. nih.gov
Impairment of DNA Synthesis: By targeting enzymes involved in DNA replication or by directly damaging DNA, some quinoline analogs can inhibit DNA synthesis. nih.gov For example, quinolone antibiotics, a related class of compounds, are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. wikipedia.org A study on a chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, demonstrated its ability to inhibit HIV-1 replication by preventing viral DNA synthesis through the inhibition of reverse transcriptase. nih.gov Furthermore, some quinoline-3-carboxylic acid derivatives have been shown to bind to the minor groove of DNA. nih.gov
A significant mechanism of action for many anticancer agents, including derivatives of this compound, is the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Several studies have shown that quinoline derivatives can trigger apoptosis in cancer cells. nih.govresearchgate.netmdpi.com For instance, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause DNA/RNA damage in cancer cells. nih.gov This programmed cell death is a key mechanism for eliminating cancerous cells.
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.gov For example, at higher concentrations, certain 7-chloro-(4-thioalkylquinoline) derivatives were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, a novel quinazoline-4-carboxylic acid derivative was found to arrest the cell cycle at the G1 phase in breast cancer cells. researchgate.net
Analogs of this compound can also exert their effects by binding to and modulating the activity of specific cellular receptors.
P2X7 Receptor (P2X7R): The P2X7 receptor, an ATP-gated ion channel, is implicated in various pathological conditions, including cancer. nih.gov Quinoline-carboxamide derivatives have been developed as antagonists of the P2X7R. nih.gov Molecular docking studies suggest that related compounds, such as arylboronic acids, can bind to the P2X7 receptor and inhibit its function. nih.gov
c-Met Kinase: While direct binding of this compound analogs to c-Met kinase is not extensively detailed in the provided results, the broader class of quinolines has been explored for kinase inhibition, suggesting a potential area for investigation.
Investigation of Specific Biochemical Pathways Affected by this compound Derivatives
The inhibitory actions of this compound derivatives on various enzymes and receptors lead to the disruption of specific biochemical pathways.
The inhibition of DHODH directly impacts the de novo pyrimidine biosynthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis. nih.gov This is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. nih.gov
The induction of apoptosis is a complex process involving multiple biochemical pathways. Quinoline derivatives can trigger these pathways, leading to the activation of caspases and other effector molecules that execute programmed cell death. nih.govmdpi.com Furthermore, the inhibition of protein kinase CK2 can affect numerous signaling pathways involved in cell growth, proliferation, and survival. medchem.org.ua
Role of Structural Features in Modulating Specific Mechanisms
The specific biological activity of this compound analogs is highly dependent on their structural features. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular components that govern their mechanistic actions.
For DHODH inhibitors based on the quinoline-4-carboxylic acid scaffold, three critical regions have been identified: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, where a carboxylic acid is essential; and the benzo portion of the quinoline ring, where specific substitutions can enhance activity. nih.gov
In the case of protein kinase CK2 inhibitors, the presence of specific functional groups on the quinoline ring system, such as in tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, has been found to be important for potent inhibition. nih.govresearchgate.net
For compounds that interact with DNA, the planarity of the quinoline ring system is often a key feature that facilitates intercalation between DNA base pairs. nih.gov The nature and position of substituents on the quinoline core can influence the strength and specificity of this interaction. nih.gov
The development of P2X7R antagonists has shown that substitutions on the phenyl ring of carboxamide derivatives can significantly improve their inhibitory potency. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid |
| 2-aminoquinoline-3-carboxylic acid |
| tetrazolo-quinoline-4-carboxylic acid |
| 7-chloro-(4-thioalkylquinoline) |
Computational and in Silico Studies on 4 Chloroquinoline 6 Carboxylic Acid
Molecular Docking Simulations to Predict Binding Affinities and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of potential drug candidates with their protein targets.
In the context of 4-Chloroquinoline-6-carboxylic acid derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding the molecular basis of their activity. For instance, derivatives of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid have been docked against the Plasmodium lactate (B86563) dehydrogenase (pLDH) receptor protein, a key enzyme in the life cycle of the malaria parasite. researchgate.net These studies help in predicting how strongly a derivative will bind to the target and the specific interactions that stabilize this binding. researchgate.net
Similarly, docking studies on 4-quinoline carboxylic acid derivatives have been performed to investigate their potential as inhibitors of vesicular stomatitis virus replication by targeting human dihydroorotate (B8406146) dehydrogenase. eurjchem.com Other research has focused on the interaction of quinoline (B57606) derivatives with targets like HIV reverse transcriptase and various cancer-related proteins. nih.govthaiscience.info
The stability of a ligand-receptor complex is largely determined by non-covalent interactions, with hydrogen bonds playing a particularly crucial role. Computational studies on this compound derivatives have elucidated the intricate hydrogen bonding networks formed with their biological targets.
For example, in the study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives as potential antimalarial agents, one ligand was found to form a maximum of five hydrogen bonding interactions with the pLDH receptor, indicating a strong and specific binding. researchgate.net The carboxylate group of quinoline-4-carboxylic acids is often identified as a key pharmacophore, forming critical salt bridges and hydrogen bonds with residues like Arginine (R136) and Glutamine (Q47) in the binding pocket of dihydroorotate dehydrogenase. nih.gov
In another study, molecular docking of quinoline derivatives against HIV reverse transcriptase revealed that compounds with a pyrimidine (B1678525) moiety generally showed higher docking scores than those with a pyrazoline moiety, highlighting the importance of specific structural features in forming favorable interactions. nih.gov The analysis of these interactions provides a rational basis for designing more potent and selective inhibitors.
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Plasmodium LDH | Not specified | Hydrogen bonding |
| 4-quinoline carboxylic acids | Dihydroorotate Dehydrogenase | R136, Q47 | Salt bridge, Hydrogen bond |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | Not specified | Higher binding affinity |
A critical outcome of molecular docking simulations is the identification of the active binding site of a target protein where the ligand binds. This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding characteristics.
Studies on conjugates of indolo[2,3-b]quinoline have used molecular docking to predict their binding sites within DNA and topoisomerase II complexes. mdpi.com These simulations can reveal how the ligands intercalate into the DNA and interact with the surrounding amino acid residues of the enzyme. mdpi.com For instance, certain derivatives were predicted to form hydrogen bonds with the DNA, contributing to their binding affinity. mdpi.com
Similarly, the binding site of 2-aryl/heteroaryl-quinoline-4-carboxylic acids within the Plasmodium LDH receptor has been analyzed to understand their antimalarial activity. researchgate.net The identification of these active sites allows for the targeted modification of the ligand structure to enhance its interaction with key residues and improve its inhibitory potential.
Molecular Dynamics Simulations to Analyze Conformational Dynamics
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, analyzing the conformational changes and stability of the complex over time. MD simulations have been employed to study derivatives of this compound to understand their dynamic behavior and the stability of their interactions with target proteins.
For example, MD simulations of 2-aryl-quinoline-4-carboxylic acid derivatives bound to Leishmania major N-myristoyltransferase (LmNMT) demonstrated the stable binding of these compounds. researchgate.netfrontiersin.org These simulations can reveal how the ligand and protein adapt to each other, sometimes showing an enhanced affinity after conformational relaxation of the enzyme. researchgate.netfrontiersin.org Such studies provide a more realistic representation of the biological system and can help in refining the design of drug candidates.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates.
For quinoline derivatives, pharmacophore models have been developed to understand their anticancer and antimalarial activities. nih.govmdpi.com A 3D-QSAR (Quantitative Structure-Activity Relationship) study on quinoline derivatives as inhibitors of Serine/threonine kinase STK10 identified the key pharmacophoric features influencing their biological activity. nih.gov Another study on quinoline derivatives as PDE4 receptor antagonists developed a four-feature pharmacophore model containing one hydrogen-bond acceptor, two hydrogen-bond donors, and a hydrophobic feature. researchgate.net
These models serve as a blueprint for designing new compounds with improved activity. Virtual screening based on these pharmacophores can efficiently filter large databases of molecules to select a smaller, more promising set for further experimental testing.
ADME-Tox Predictions for Drug Candidate Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico ADME-Tox prediction tools are widely used in the early stages of drug discovery to assess the "drug-likeness" of compounds and identify potential liabilities.
Numerous studies on quinoline derivatives have incorporated ADME-Tox predictions. researchgate.netnih.govnih.gov For instance, the pharmacokinetic properties of 2-aryl-quinoline-4-carboxylic acid derivatives were assessed, with most exhibiting favorable predicted profiles. researchgate.net In another study, the ADME and toxicity properties of a series of novel quinoline-based inhibitors were analyzed using the QikProp tool, providing insights into their potential as anti-cancer agents. researchgate.net These predictions help in prioritizing compounds for further development and in identifying potential issues that may need to be addressed through chemical modification.
A common set of predicted properties includes:
Lipophilicity (logP): Affects absorption and distribution.
Aqueous Solubility (logS): Important for bioavailability.
Blood-Brain Barrier (BBB) Permeation: Predicts potential central nervous system effects.
Cytochrome P450 (CYP) Inhibition: Indicates potential for drug-drug interactions.
Hepatotoxicity: Predicts potential for liver damage.
Carcinogenicity and Mutagenicity: Assesses cancer-causing potential.
| ADME-Tox Parameter | Significance |
| Lipophilicity (logP) | Influences absorption, distribution, and toxicity. |
| Aqueous Solubility (logS) | Crucial for oral bioavailability. |
| Blood-Brain Barrier Permeation | Determines potential for CNS activity or side effects. |
| CYP450 Inhibition | Predicts the likelihood of drug-drug interactions. |
| Hepatotoxicity | Assesses the risk of liver injury. |
| Carcinogenicity/Mutagenicity | Evaluates the potential to cause cancer or genetic mutations. |
Emerging Research Directions and Future Perspectives
Development of Hybrid Quinoline (B57606) Scaffolds Incorporating 4-Chloroquinoline-6-carboxylic acid
A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to target multiple pathways or to enhance the activity of a primary scaffold. The this compound framework is an ideal candidate for such molecular hybridization.
Researchers have explored the synthesis of hybrid compounds by linking the quinoline core to other biologically active motifs. For instance, the Pfitzinger reaction is a key synthetic route for creating quinoline-4-carboxylic acid precursors. researchgate.netnih.govimist.manih.gov These precursors can then be derivatized. One notable example involves the synthesis of novel quinoline-4-carboxylic acid-chalcone hybrids. nih.gov In this approach, a ketone precursor derived from a Pfitzinger reaction was used for derivatization at the C-3 position of the quinoline ring. The resulting chalcone (B49325) hybrids were evaluated as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov Several of these hybrids demonstrated significantly better inhibitory activity than the reference drug, leflunomide, with IC50 values in the sub-micromolar range. nih.gov
Another innovative approach is the development of "Reversed Chloroquine" (RCQ) drugs. researchgate.net These are hybrid molecules that combine the quinoline nucleus with moieties designed to inhibit drug efflux transporters, a common mechanism of resistance in pathogens like the malaria parasite. researchgate.net This strategy aims to restore the efficacy of the quinoline pharmacophore against resistant strains.
The versatility of the this compound structure allows for its combination with a wide array of other chemical entities, including thiols and various amines, to create libraries of novel compounds with potentially synergistic or enhanced biological activities. lpnu.uamdpi.com
Table 1: Examples of Hybrid Scaffolds Based on Quinoline Carboxylic Acids
| Hybrid Type | Target | Key Research Finding | Reference |
|---|---|---|---|
| Quinoline-Chalcone Hybrids | Human Dihydroorotate Dehydrogenase (hDHODH) | Six compounds showed potent hDHODH inhibitory activity (IC50 values: 0.12–0.58 μM), surpassing the reference drug leflunomide. | nih.gov |
| "Reversed Chloroquine" (RCQ) | Efflux Transporters in Malaria Parasites | Hybrid molecules designed to inhibit efflux pumps can overcome chloroquine (B1663885) resistance and exhibit high potency. | researchgate.net |
| (Quinolin-4-ylthio)carboxylic acids | Antioxidant/Cytoprotective Pathways | Derivatives of 7-chloro-4-thioquinoline showed antioxidant action higher than the comparator drug Tiotriazolin. | lp.edu.ua |
Exploration of this compound in Novel Therapeutic Areas
While historically associated with antimalarials, the quinoline core is being investigated for a broad spectrum of new therapeutic applications, including oncology and virology.
Anticancer Activity: Quinoline derivatives are recognized as a privileged structural motif in the discovery of anticancer agents, with several compounds already in clinical use. nih.gov Research has shown that quinoline carboxylic acid derivatives can exhibit selective antiproliferative activity against various cancer cell lines. nih.gov For example, specific quinoline carboxylic acids demonstrated significant growth inhibition against the mammary cancer cell line MCF7 and the cervical cancer cell line HELA. nih.gov The mechanism often involves targeting key pathways in cancer progression. Furthermore, novel quinoline derivatives have been developed to reverse multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. mdpi.com One study showed that a specific quinoline derivative could inhibit P-glycoprotein, a key efflux pump responsible for MDR, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents. mdpi.com
Antiviral Activity: The search for broad-spectrum antiviral agents has led researchers to investigate host-targeting strategies, which are less prone to the development of resistance. nih.govnih.gov Human dihydroorotate dehydrogenase (hDHODH) has emerged as a key host cell target, and quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net By inhibiting hDHODH, these compounds deplete the host cell's pyrimidine pool, which is essential for viral replication. nih.gov This mechanism has shown efficacy against a range of viruses. nih.gov
Other antiviral mechanisms for quinoline derivatives include blocking viral entry. For instance, a chloroxoquinolinic derivative was found to inhibit Herpes Simplex Virus-1 (HSV-1) infection by impairing the virus's adsorption to the cellular receptor HVEM. nih.gov Similarly, quinoline carboxylic acids found in Ephedra sinica have been shown to block the interaction between the SARS-CoV-2 receptor-binding domain and the human ACE2 receptor. mdpi.com
Table 2: Novel Therapeutic Applications of Quinoline Carboxylic Acid Derivatives
| Therapeutic Area | Mechanism/Target | Example Finding | Reference |
|---|---|---|---|
| Oncology | Antiproliferative | Quinoline-4-carboxylic acid showed significant cytotoxicity against MCF7 and HELA cancer cell lines. | nih.gov |
| Oncology | MDR Reversal | A quinoline derivative reverses multidrug resistance by inhibiting P-glycoprotein-mediated drug efflux. | mdpi.com |
| Virology | Host-Targeting (hDHODH inhibition) | A diaryl ether-substituted 4-quinolinecarboxylic acid analogue potently inhibits hDHODH and viral replication. | nih.gov |
| Virology | Viral Entry Inhibition (HSV-1) | A chloroxoquinolinic derivative inhibits HSV-1 adsorption by blocking interaction with the HVEM receptor. | nih.gov |
| Virology | Viral Entry Inhibition (SARS-CoV-2) | Quinoline carboxylic acids block the interaction between the viral spike protein and the host ACE2 receptor. | mdpi.com |
Advanced in vitro and in vivo Research Methodologies
The evaluation of novel compounds based on this compound relies on a suite of advanced research methodologies to determine their efficacy and mechanism of action.
High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries. HTS assays were instrumental in the discovery of 4-quinoline carboxylic acids with potent antiviral activity through the inhibition of human DHODH. nih.gov More recent innovations include the use of microdroplet chemistry as a high-throughput method for optimizing the synthesis conditions of quinoline derivatives, significantly accelerating the discovery process. nih.gov
In Vitro Cytotoxicity and Activity Assays: Standardized cell-based assays are crucial for determining the biological activity of new derivatives. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is widely used to assess cytotoxic activity against cancer cell lines. nih.govamazonaws.com For antimicrobial and anticancer screening, the Sulforhodamine B (SRB) assay is another common method to measure drug-induced cytotoxicity. nih.gov
Advanced Mechanistic Studies: To elucidate how these compounds work at a molecular level, researchers employ techniques like molecular docking. This computational method predicts the binding affinity and interaction mode between a ligand (the quinoline derivative) and its protein target, such as P-glycoprotein in resistant cancer cells or viral enzymes. mdpi.commdpi.com Furthermore, emerging technologies like CRISPR-based screening are being integrated into quinoline research. CRISPR allows for precise genetic manipulation of cellular targets, helping to validate the mechanism of action and identify potential off-target effects of quinoline derivatives. researchgate.net
Strategies for Overcoming Resistance Mechanisms
A significant challenge in chemotherapy, for both infectious diseases and cancer, is the emergence of drug resistance. nih.govnih.gov The quinoline drug class is no exception, with well-documented resistance to antimalarials like chloroquine and antibacterial quinolones. researchgate.netresearchgate.netresearchgate.net
Mechanisms of Resistance: Two primary mechanisms contribute to quinoline resistance:
Target-Site Mutations: Mutations in the drug's molecular target can reduce binding affinity. For antibacterial quinolones, mutations in DNA gyrase and topoisomerase IV are common. researchgate.netresearchgate.netacs.org In malaria, mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) are central to resistance. researchgate.net
Reduced Drug Accumulation: This is often caused by the overexpression of efflux pumps, which actively transport the drug out of the cell or into specific compartments, preventing it from reaching its target. researchgate.netmdpi.com Chloroquine-resistant malaria parasites, for example, release the drug much more rapidly than susceptible parasites. researchgate.net
Strategies to Circumvent Resistance: Research is actively pursuing several strategies to combat these resistance mechanisms:
Inhibition of Efflux Pumps: As seen with the "Reversed Chloroquine" (RCQ) concept, hybrid molecules can be designed to not only kill the pathogen but also inhibit the efflux pumps responsible for resistance. researchgate.net Similarly, certain quinoline derivatives have been specifically developed to inhibit P-glycoprotein in multidrug-resistant cancer cells. mdpi.com
Modification of the Quinoline Scaffold: Chemical modifications to the quinoline structure can create derivatives that overcome resistance. For instance, quinazolinediones, which are structurally similar to quinolones but lack the features needed for a specific metal-ion bridge interaction, can retain activity against quinolone-resistant bacteria. acs.orgnih.gov These compounds establish new interactions with the mutated target enzyme, bypassing the resistance mechanism. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Carboxylic Acids
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govoncodesign-services.com These computational tools are increasingly being applied to the study of quinoline carboxylic acids.
Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of chemical compounds to identify those likely to bind to a specific biological target. nih.govharvard.edu This approach has been used to screen quinoline-derived libraries against therapeutic targets for SARS-CoV-2, such as the main protease (Mpro). nih.gov AI can also predict the 3D structure of target proteins, which is crucial for structure-based drug design and understanding how a quinoline derivative might interact with its target. nih.govharvard.edu
De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. oncodesign-services.comharvard.edu This opens up the possibility of creating novel quinoline carboxylic acid derivatives with enhanced efficacy and reduced potential for resistance, exploring a chemical space far larger than what can be synthesized and tested conventionally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
